ALDH3A1 Enzyme Inhibition: 2-Hydroxy-4-(thiophen-2-yl)benzaldehyde vs. 4-(Thiophen-2-yl)benzaldehyde vs. CB7 Reference Inhibitor
In a spectrophotometric assay measuring inhibition of human ALDH3A1-mediated benzaldehyde oxidation (pH 7.5, 1 min preincubation), 2-hydroxy-4-(thiophen-2-yl)benzaldehyde exhibits an IC₅₀ of 2,100 nM, representing a 2.0-fold greater inhibitory potency compared to 4-(thiophen-2-yl)benzaldehyde (IC₅₀ 4,200 nM) tested under identical conditions in the same assay panel from US Patent 9,328,112 [1][2]. Within the broader ALDH3A1 inhibitor landscape, both compounds are less potent than the optimized lead CB7 (IC₅₀ 200 nM) but 2-hydroxy-4-(thiophen-2-yl)benzaldehyde closes the gap appreciably compared to the hydroxy-free analog, underscoring the contribution of the ortho-phenolic group to target engagement [3].
| Evidence Dimension | Half-maximal inhibitory concentration (IC₅₀) against recombinant human ALDH3A1 |
|---|---|
| Target Compound Data | IC₅₀ = 2,100 nM (2.1 µM) |
| Comparator Or Baseline | 4-(Thiophen-2-yl)benzaldehyde: IC₅₀ = 4,200 nM (4.2 µM); CB7 reference inhibitor: IC₅₀ = 200 nM (0.2 µM) |
| Quantified Difference | 2.0-fold more potent than 4-(thiophen-2-yl)benzaldehyde; 10.5-fold less potent than CB7 lead |
| Conditions | Recombinant human ALDH3A1, benzaldehyde substrate, pH 7.5, 1 min preincubation, spectrophotometric NAD(P)H detection (US Patent 9,328,112) |
Why This Matters
For researchers developing ALDH3A1-targeted probes or inhibitors, the 2.0-fold IC₅₀ advantage over the commercially prevalent 4-(thiophen-2-yl)benzaldehyde translates to higher assay sensitivity and a structurally validated starting point for further SAR optimization.
- [1] BindingDB. BDBM50447072 (CHEMBL1890994; US9328112, A24). IC50 2.10E+3 nM for human ALDH3A1. View Source
- [2] BindingDB. BDBM50447062 (CHEMBL3112687; US9328112, B27). IC50 4.20E+3 nM for human ALDH3A1. View Source
- [3] BindingDB. BDBM50447056 (CHEMBL1378094; US9328112, CB7). IC50 200 nM for human ALDH3A1. View Source
